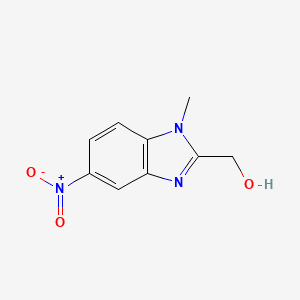
1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives of "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" and related compounds involves various substituents to enhance affinity for target receptors. For example, novel derivatives with substituents in positions C2 and C3 of the phenylpropyl side chain were synthesized and evaluated for their ability to bind to the dopamine and serotonin transporters, highlighting the role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents in influencing binding affinity (Hsin et al., 2008).
Molecular Structure Analysis
The structural elucidation of these compounds, including "this compound" derivatives, often involves X-ray diffraction studies. For instance, the title compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by spectroscopic evidence and single-crystal XRD data, providing insights into the molecular arrangement and intermolecular interactions that define its structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and its derivatives includes a variety of interactions and transformations. For example, synthesis efforts revealed that the presence of fluorine atoms and other substituents significantly influences the compounds' reactivity and binding to biological targets, demonstrating the importance of molecular substitutions on chemical behavior and biological activity (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of "this compound" derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and effectiveness. Detailed studies have been conducted to understand these aspects, often through methods like thermal analysis and crystallography, providing valuable data for the development of these compounds (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including the compounds' stability, reactivity, and interactions with biological molecules, are essential for their potential applications. Research has focused on understanding these properties through various chemical and biological assays, aiming to optimize the compounds for specific uses (Zhang et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJQTIEHDHEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327402 |
Source


|
| Record name | 1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
415930-34-6 |
Source


|
| Record name | 1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
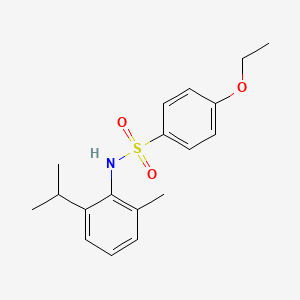
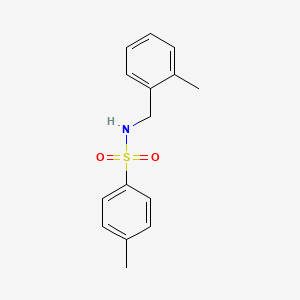
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
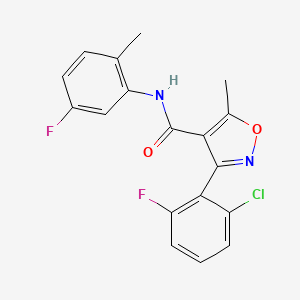
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
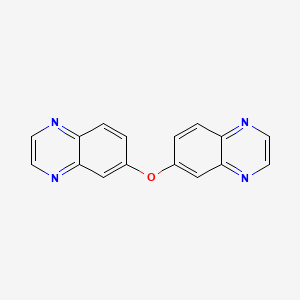
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
